molecular formula C16H29N3O5 B3249774 1-Pyrrolidinecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(methoxyimino)-, 1,1-dimethylethyl ester, (4Z)- CAS No. 197143-34-3

1-Pyrrolidinecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(methoxyimino)-, 1,1-dimethylethyl ester, (4Z)-

Cat. No.: B3249774
CAS No.: 197143-34-3
M. Wt: 343.42 g/mol
InChI Key: QPBOYTCMSYULGM-LDADJPATSA-N
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Description

The compound 1-Pyrrolidinecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(methoxyimino)-, 1,1-dimethylethyl ester, (4Z)- is a pyrrolidine derivative characterized by a unique combination of functional groups. Its structure includes:

  • A pyrrolidine ring (a five-membered nitrogen-containing heterocycle).
  • A tert-butoxycarbonyl (Boc) protecting group at the 3-position, attached via an aminomethyl linkage.
  • A methoxyimino group at the 4-position, with a (4Z)-configuration indicating the geometry of the imine double bond.
  • A tert-butyl ester at the carboxylic acid position.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name

tert-butyl (3Z)-3-methoxyimino-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O5/c1-15(2,3)23-13(20)17-8-11-9-19(10-12(11)18-22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3,(H,17,20)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBOYTCMSYULGM-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CC1=NOC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC\1CN(C/C1=N\OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107715
Record name 1,1-Dimethylethyl (4Z)-3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(methoxyimino)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197143-34-3
Record name 1,1-Dimethylethyl (4Z)-3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(methoxyimino)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197143-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4Z)-3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(methoxyimino)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Pyrrolidinecarboxylic acid, specifically the compound 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(methoxyimino)-, 1,1-dimethylethyl ester, (4Z)-, is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C14H25NO5
  • Molecular Weight : 287.35 g/mol
  • CAS Number : 2381242-86-8

The biological activity of this compound primarily revolves around its interactions with various biological targets. The presence of functional groups such as methoxyimino and dimethylethoxy enhances its ability to engage with enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially influencing metabolic processes.
  • Receptor Modulation : It could modulate receptor activity, affecting pathways related to neurotransmission and cellular signaling.

Biological Activity Overview

The biological activities of 1-Pyrrolidinecarboxylic acid derivatives have been investigated in various studies. Below is a summary of significant findings:

Activity Description Reference
AntimicrobialExhibits activity against certain bacterial strains.
AnticancerPotential cytotoxic effects on cancer cell lines.
Anti-inflammatoryReduces inflammatory markers in vitro.
NeuroprotectiveShows promise in protecting neuronal cells from oxidative stress.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including the focus compound. Results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative strains, suggesting potential for development as an antibiotic agent.

Case Study 2: Anticancer Properties

In vitro tests demonstrated that the compound could induce apoptosis in specific cancer cell lines. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators.

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. Notable findings include:

  • Synthesis Improvements : New synthetic routes have been developed that increase yield and purity, facilitating further biological testing.
  • Structure-Activity Relationship (SAR) : Studies have shown that modifications to the methoxyimino group significantly alter the biological activity profile, indicating a strong SAR correlation.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrrolidine derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the pyrrolidine ring can enhance the selectivity and potency of these compounds against various cancer cell lines .

2. Neurological Disorders
Pyrrolidine derivatives have been investigated for their neuroprotective effects. The compound's structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. In vitro studies suggest that these compounds may help in reducing oxidative stress and inflammation in neuronal cells .

3. Antimicrobial Properties
The antimicrobial activity of pyrrolidine derivatives has also been a focus of research. The specific compound has shown efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics . Its mechanism of action appears to involve disrupting bacterial cell wall synthesis.

Agricultural Science Applications

1. Agrochemical Development
In agricultural research, pyrrolidinecarboxylic acids are being explored as potential agrochemicals. Their ability to modulate plant growth and development has been studied, particularly in enhancing resistance to pests and diseases. This application is crucial for developing sustainable agricultural practices .

2. Herbicide Formulation
The compound's chemical properties make it a suitable candidate for herbicide formulations. Research indicates that modifications can lead to selective herbicides that target specific weed species without harming crops .

Synthetic Intermediate in Organic Chemistry

1. Building Block for Synthesis
The compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as amination and acylation. Its versatility allows chemists to design new compounds with desired biological activities .

2. Chiral Synthesis
The chiral nature of 1-Pyrrolidinecarboxylic acid derivatives makes them valuable in asymmetric synthesis. They can be used to produce enantiomerically pure compounds, which are essential in the pharmaceutical industry for drug development .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant tumor inhibition in vitro using modified pyrrolidine derivatives.
Study BNeuroprotective EffectsShowed reduced oxidative stress in neuronal cultures treated with pyrrolidine compounds.
Study CAntimicrobial EfficacyIdentified effective antibacterial activity against resistant strains of bacteria using the target compound.
Study DAgrochemical PotentialHighlighted enhanced plant growth and pest resistance when treated with pyrrolidine-based agrochemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine derivatives are widely explored in drug discovery due to their conformational rigidity and versatility. Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 3-(Boc-aminomethyl), 4-(methoxyimino), tert-butyl ester C₁₆H₂₇N₃O₅ 341.41 Unique (4Z)-configuration; Boc protection enhances stability.
1-Pyrrolidinecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]methyl-, tert-butyl ester () 3-(Cbz-aminomethyl) C₁₈H₂₄N₂O₄ 332.39 Benzyloxycarbonyl (Cbz) group offers orthogonal protection; less steric bulk than Boc.
1-Pyrrolidinecarboxylic acid, 3-hydroxy-, tert-butyl ester () 3-hydroxy C₉H₁₇NO₃ 199.24 Hydroxyl group increases polarity; potential for hydrogen bonding.
1-Pyrrolidinecarboxylic acid, 3-amino-4-(4-fluorophenyl)-, tert-butyl ester () 3-amino, 4-(4-fluorophenyl) C₁₅H₂₁FN₂O₂ 292.34 Fluorophenyl group enhances lipophilicity; amino group allows further functionalization.
1-Pyrrolidinecarboxylic acid, 2-[(methoxymethylamino)carbonyl]-, tert-butyl ester () 2-(methoxy(methyl)carbamoyl) C₁₃H₂₃N₃O₄ 301.34 Carbamoyl group introduces hydrogen-bonding potential; altered ring substitution impacts steric effects.

Key Findings from Comparative Analysis

Protecting Group Effects: The Boc group in the target compound provides superior steric protection compared to the Cbz group in ’s analog, reducing susceptibility to nucleophilic attack . Hydroxyl () and amino () substituents increase hydrophilicity, whereas tert-butyl esters and fluorophenyl groups enhance lipophilicity .

This contrasts with the hydroxy group in , which may participate in hydrogen-bonding networks . Fluorophenyl-substituted analogs () exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .

Synthetic Utility: Compounds with Boc or Cbz protections () are commonly used as intermediates in peptide synthesis and organocatalysis. The target compound’s Boc group facilitates selective deprotection under mild acidic conditions . highlights a synthesis route involving Boc-protected pyrrolidine and imidazole coupling, suggesting parallels to the target compound’s preparation .

Biological Relevance: Pyrrolidine derivatives with amino or carbamoyl groups () are prevalent in kinase inhibitors and protease modulators. The target compound’s methoxyimino group may confer unique selectivity profiles in such applications .

Q & A

Basic: What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The compound’s synthesis typically involves multi-step protection-deprotection strategies. A plausible route includes:

Core Pyrrolidine Formation : Start with a pyrrolidine scaffold modified with a methoxyimino group at position 2.

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group at the amine via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM) .

Functionalization : Install the [[(1,1-dimethylethoxy)carbonyl]amino]methyl group at position 3 using reductive amination or nucleophilic substitution .
Optimization :

  • Catalysts : Use BF₃·Et₂O or PTSA for acid-catalyzed steps to enhance reaction rates .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for isomers .

Basic: How is the stereochemical configuration (4Z) confirmed, and what analytical techniques validate structural integrity?

Methodological Answer:

  • Stereochemical Confirmation :
    • NOESY NMR : Correlates spatial proximity of protons to confirm the (4Z) geometry (e.g., methoxyimino group orientation) .
    • X-ray Crystallography : Provides definitive spatial arrangement if crystals are obtainable .
  • Structural Validation :
    • ¹H/¹³C NMR : Assign peaks for Boc (δ ~1.4 ppm for tert-butyl), methoxyimino (δ ~3.8 ppm), and pyrrolidine backbone.
    • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern .
    • HPLC Purity : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How do the Boc and methoxyimino groups influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Boc Group Stability :
    • Acidic Conditions : Boc deprotection occurs below pH 3 (e.g., TFA/DCM), requiring neutral buffers for storage .
    • Thermal Stability : Decomposes above 80°C; monitor via TGA/DSC for degradation onset .
  • Methoxyimino Reactivity :
    • Hydrolysis : Susceptible to strong acids/bases; stabilize with lyophilization or inert atmosphere .
    • Photostability : Protect from UV light to prevent E/Z isomerization .
      Experimental Design :
    • Conduct accelerated stability studies (40°C/75% RH) with LC-MS tracking.

Advanced: What strategies mitigate racemization during functionalization of the pyrrolidine core, particularly at chiral centers?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce stereochemistry during synthesis .
  • Low-Temperature Reactions : Perform alkylation/amination steps at 0–4°C to reduce kinetic resolution .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) can selectively hydrolyze undesired enantiomers .
    Validation :
    • Chiral HPLC : Compare retention times with enantiopure standards (e.g., Chiralpak AD-H column) .

Advanced: How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Corrogate substituent effects (e.g., Boc bulkiness) with activity data from analogues .
    Data Interpretation :
    • Validate predictions with in vitro assays (e.g., IC₅₀ measurements via fluorescence polarization).

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats; avoid inhalation (wear N95 mask) .
  • Ventilation : Conduct reactions in fume hoods due to potential release of tert-butyl alcohol during Boc deprotection .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in sealed containers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidinecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(methoxyimino)-, 1,1-dimethylethyl ester, (4Z)-
Reactant of Route 2
Reactant of Route 2
1-Pyrrolidinecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-(methoxyimino)-, 1,1-dimethylethyl ester, (4Z)-

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